Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate
Overview
Description
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium cyanide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Major Products
Nucleophilic substitution: Formation of substituted nitriles.
Hydrolysis: Formation of carboxylic acids and alcohols.
Condensation: Formation of β-keto esters or β-keto amides.
Scientific Research Applications
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate involves its functional groups:
Cyano Group: Acts as a nucleophile in substitution reactions.
Ester Group: Can be hydrolyzed to form carboxylic acids, which can further react to form other compounds.
Amide Group: Participates in condensation reactions, forming new amide bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar structure but lacks the 2,2-dimethylpropanoyl group.
Methyl cyanoacetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-cyano-3,3-dimethylbutanoate: Similar structure but with different substituents on the carbon chain.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2,2-dimethylpropanoylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-15-8(13)7(6-11)12-9(14)10(2,3)4/h7H,5H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSONDIMFIKTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377968 | |
Record name | ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031257-10-9 | |
Record name | ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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